methyl 2-ethoxy-4-(trifluoromethyl)-4H-[1,3]dioxolo[4,5-g][1,3,2]benzodioxaphosphinine-4-carboxylate 2-sulfide
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Overview
Description
Methyl 2-ethoxy-4-(trifluoromethyl)-4H-[1,3]dioxolo[4,5-g][1,3,2]benzodioxaphosphinine-4-carboxylate 2-sulfide is a complex organophosphorus compound It is characterized by its unique structure, which includes a trifluoromethyl group and a dioxaphosphinine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethoxy-4-(trifluoromethyl)-4H-[1,3]dioxolo[4,5-g][1,3,2]benzodioxaphosphinine-4-carboxylate 2-sulfide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through established organic reactions. The key steps include the formation of the dioxaphosphinine ring and the introduction of the trifluoromethyl group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes and ensuring consistent quality. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethoxy-4-(trifluoromethyl)-4H-[1,3]dioxolo[4,5-g][1,3,2]benzodioxaphosphinine-4-carboxylate 2-sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The trifluoromethyl group and other substituents can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-ethoxy-4-(trifluoromethyl)-4H-[1,3]dioxolo[4,5-g][1,3,2]benzodioxaphosphinine-4-carboxylate 2-sulfide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which methyl 2-ethoxy-4-(trifluoromethyl)-4H-[1,3]dioxolo[4,5-g][1,3,2]benzodioxaphosphinine-4-carboxylate 2-sulfide exerts its effects involves its interaction with molecular targets. The trifluoromethyl group and dioxaphosphinine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-ethoxy-4-(trifluoromethyl)-4H-[1,3]dioxolo[4,5-g][1,3,2]benzodioxaphosphinine-4-carboxylate: Lacks the sulfide group, resulting in different reactivity and applications.
Ethyl 2-ethoxy-4-(trifluoromethyl)-4H-[1,3]dioxolo[4,5-g][1,3,2]benzodioxaphosphinine-4-carboxylate 2-sulfide: Similar structure but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.
Uniqueness
Methyl 2-ethoxy-4-(trifluoromethyl)-4H-[1,3]dioxolo[4,5-g][1,3,2]benzodioxaphosphinine-4-carboxylate 2-sulfide is unique due to its specific combination of functional groups and ring structures
Properties
Molecular Formula |
C13H12F3O7PS |
---|---|
Molecular Weight |
400.27 g/mol |
IUPAC Name |
methyl 2-ethoxy-2-sulfanylidene-4-(trifluoromethyl)-[1,3]dioxolo[4,5-g][1,3,2]benzodioxaphosphinine-4-carboxylate |
InChI |
InChI=1S/C13H12F3O7PS/c1-3-21-24(25)22-8-5-10-9(19-6-20-10)4-7(8)12(23-24,11(17)18-2)13(14,15)16/h4-5H,3,6H2,1-2H3 |
InChI Key |
WHJLHYHSIZEIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1(=S)OC2=CC3=C(C=C2C(O1)(C(=O)OC)C(F)(F)F)OCO3 |
Origin of Product |
United States |
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